Cas no 844897-41-2 (5-(2-Methoxyphenyl)thiophene-2-carboxylic Acid)

5-(2-Methoxyphenyl)thiophene-2-carboxylic Acid is a heterocyclic carboxylic acid derivative featuring a thiophene core substituted with a 2-methoxyphenyl group at the 5-position. This compound is of interest in organic synthesis and pharmaceutical research due to its bifunctional reactivity, combining the electron-rich thiophene moiety with the carboxylic acid group for further derivatization. The methoxyphenyl substituent enhances its potential as a building block for bioactive molecules, particularly in medicinal chemistry applications. Its structural features make it suitable for use in cross-coupling reactions, amide formations, and as a precursor for more complex heterocyclic systems. The compound exhibits moderate stability under standard conditions, facilitating handling in laboratory settings.
5-(2-Methoxyphenyl)thiophene-2-carboxylic Acid structure
844897-41-2 structure
Product name:5-(2-Methoxyphenyl)thiophene-2-carboxylic Acid
CAS No:844897-41-2
MF:C12H10O3S
MW:234.271002292633
CID:2805288
PubChem ID:16060154

5-(2-Methoxyphenyl)thiophene-2-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 5-(2-Methoxyphenyl)thiophene-2-carboxylic Acid
    • DTXSID90581611
    • G40733
    • KUC100879N
    • EN300-365349
    • SCHEMBL5924607
    • 2-Thiophenecarboxylic acid, 5-(2-methoxyphenyl)-
    • 5-(2-Methoxyphenyl)thiophene-2-carboxylicacid
    • Z361925658
    • 844897-41-2
    • DTXCID00532376
    • AKOS004117653
    • 819-729-8
    • KUC100893N
    • Inchi: InChI=1S/C12H10O3S/c1-15-9-5-3-2-4-8(9)10-6-7-11(16-10)12(13)14/h2-7H,1H3,(H,13,14)
    • InChI Key: LZWPHBZWYOWQBD-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 234.03506535Da
  • Monoisotopic Mass: 234.03506535Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.8Ų
  • XLogP3: 3.1

5-(2-Methoxyphenyl)thiophene-2-carboxylic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-365349-0.05g
5-(2-methoxyphenyl)thiophene-2-carboxylic acid
844897-41-2 95.0%
0.05g
$76.0 2025-02-20
TRC
M229155-50mg
5-(2-Methoxyphenyl)thiophene-2-carboxylic Acid
844897-41-2
50mg
$ 95.00 2022-06-04
1PlusChem
1P00557B-250mg
2-Thiophenecarboxylic acid, 5-(2-methoxyphenyl)-
844897-41-2 95%
250mg
$249.00 2025-02-21
A2B Chem LLC
AC39223-250mg
5-(2-Methoxyphenyl)thiophene-2-carboxylic acid
844897-41-2 95%
250mg
$206.00 2024-04-19
A2B Chem LLC
AC39223-1g
5-(2-Methoxyphenyl)thiophene-2-carboxylic acid
844897-41-2 95%
1g
$471.00 2024-04-19
Aaron
AR0055FN-10g
2-Thiophenecarboxylic acid, 5-(2-methoxyphenyl)-
844897-41-2 95%
10g
$2470.00 2023-12-13
Aaron
AR0055FN-250mg
2-Thiophenecarboxylic acid, 5-(2-methoxyphenyl)-
844897-41-2 95%
250mg
$248.00 2025-01-22
A2B Chem LLC
AC39223-500mg
5-(2-Methoxyphenyl)thiophene-2-carboxylic acid
844897-41-2 95%
500mg
$362.00 2024-04-19
A2B Chem LLC
AC39223-5g
5-(2-Methoxyphenyl)thiophene-2-carboxylic acid
844897-41-2 95%
5g
$1298.00 2024-04-19
Aaron
AR0055FN-500mg
2-Thiophenecarboxylic acid, 5-(2-methoxyphenyl)-
844897-41-2 95%
500mg
$452.00 2025-01-22

5-(2-Methoxyphenyl)thiophene-2-carboxylic Acid Related Literature

Additional information on 5-(2-Methoxyphenyl)thiophene-2-carboxylic Acid

Introduction to 5-(2-Methoxyphenyl)thiophene-2-carboxylic Acid (CAS No. 844897-41-2)

5-(2-Methoxyphenyl)thiophene-2-carboxylic Acid, identified by its Chemical Abstracts Service (CAS) number 844897-41-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiophene derivatives family, a class of molecules known for their diverse biological activities and potential applications in drug development. The structural motif of thiophene, combined with the presence of a carboxylic acid group and a methoxy-substituted phenyl ring, endows this molecule with unique chemical and pharmacological properties that make it a promising candidate for further exploration.

The molecular structure of 5-(2-Methoxyphenyl)thiophene-2-carboxylic Acid consists of a thiophene core, which is a five-membered heterocyclic ring containing sulfur, fused with a benzene ring that has a methoxy group at the 2-position. The carboxylic acid functionality is located at the 2-position of the thiophene ring. This specific arrangement of functional groups creates multiple sites for interaction with biological targets, making it an attractive scaffold for designing novel therapeutic agents.

In recent years, there has been a growing interest in thiophene derivatives due to their reported bioactivities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. The methoxy group in 5-(2-Methoxyphenyl)thiophene-2-carboxylic Acid not only influences the electronic properties of the molecule but also plays a crucial role in modulating its interactions with biological systems. The carboxylic acid moiety can participate in hydrogen bonding and ionic interactions, further enhancing its potential as a pharmacophore.

One of the most compelling aspects of 5-(2-Methoxyphenyl)thiophene-2-carboxylic Acid is its versatility in serving as a building block for more complex molecules. Researchers have utilized this compound to synthesize various derivatives that exhibit enhanced biological activity or improved pharmacokinetic profiles. For instance, modifications at the phenyl ring or the thiophene core can lead to compounds with altered binding affinities and selectivity towards specific biological targets.

Recent studies have highlighted the potential of 5-(2-Methoxyphenyl)thiophene-2-carboxylic Acid in the development of drugs targeting neurological disorders. The structural features of this compound suggest that it may interact with neurotransmitter receptors or enzymes involved in neurodegenerative processes. Preliminary in vitro studies have shown promising results, indicating that derivatives of this molecule could have therapeutic potential in conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of 5-(2-Methoxyphenyl)thiophene-2-carboxylic Acid is another area where significant advancements have been made. Modern synthetic methodologies have enabled the efficient preparation of this compound with high purity and yield. Techniques such as palladium-catalyzed cross-coupling reactions and metal-mediated cyclizations have been particularly useful in constructing the desired molecular framework. These synthetic approaches not only facilitate the production of 5-(2-Methoxyphenyl)thiophene-2-carboxylic Acid but also provide valuable insights into developing new synthetic strategies for related compounds.

In addition to its pharmaceutical applications, 5-(2-Methoxyphenyl)thiophene-2-carboxylic Acid has shown promise in materials science. Its unique electronic properties make it a suitable candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic characteristics of thiophene derivatives by introducing different substituents opens up possibilities for designing advanced materials with tailored functionalities.

The chemical reactivity of 5-(2-Methoxyphenyl)thiophene-2-carboxylic Acid also makes it an interesting subject for mechanistic studies. Understanding how this compound interacts with various reagents and catalysts can provide valuable insights into reaction mechanisms and help in the development of new synthetic transformations. Such knowledge is crucial for optimizing synthetic routes and improving yields, which are essential considerations in industrial-scale production.

From a computational chemistry perspective, 5-(2-Methoxyphenyl)thiophene-2-carboxylic Acid has been extensively studied using various modeling techniques. Quantum mechanical calculations have been employed to predict the electronic structure and spectroscopic properties of this molecule. These computational studies not only validate experimental observations but also provide detailed insights into the electronic interactions that govern its reactivity and bioactivity.

The role of 5-(2-Methoxyphenyl)thiophene-2-carboxylic Acid in drug discovery continues to evolve with advancements in biotechnology and computational methods. High-throughput screening technologies have enabled researchers to rapidly assess the biological activity of large libraries of compounds, including derivatives of this molecule. This approach has led to the identification of novel lead compounds that are being further optimized for therapeutic use.

In conclusion, 5-(2-Methoxyphenyl)thiophene-2-carboxylic Acid (CAS No. 844897-41-2) is a versatile and multifunctional compound with significant potential in pharmaceuticals, materials science, and chemical research. Its unique structural features, combined with its reported bioactivities, make it an attractive scaffold for designing new drugs and advanced materials. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in future developments within these fields.

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